molecular formula C15H9Cl2N3O4S B2476127 3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 330677-46-8

3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2476127
CAS No.: 330677-46-8
M. Wt: 398.21
InChI Key: ICIAHXFCOPIEOU-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic benzothiazole derivative of interest in medicinal chemistry and pharmacological research. Compounds within the N-(benzothiazol-2-yl)benzamide class are frequently investigated for their potential to interact with biological targets. Notably, structurally similar N-(thiazol-2-yl)benzamide analogs have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor, functioning as negative allosteric modulators . This suggests potential utility as a pharmacological tool for studying the physiological functions of this receptor, which is currently not well-elucidated . Furthermore, the benzothiazole scaffold is a privileged structure in drug discovery. Research into analogous compounds highlights the broader relevance of this chemical class in developing new therapeutic agents, including investigations for anti-tubercular activity . The presence of specific substituents, such as chloro, methoxy, and nitro groups, is known to influence the compound's physicochemical properties and its interaction with biological targets. This product is intended for research purposes to explore such structure-activity relationships and mechanisms of action. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O4S/c1-24-11-5-10(20(22)23)6-12-13(11)18-15(25-12)19-14(21)7-2-8(16)4-9(17)3-7/h2-6H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIAHXFCOPIEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative.

    Nitration and Methoxylation: The benzothiazole intermediate is then nitrated using concentrated nitric acid and sulfuric acid to introduce the nitro group. Methoxylation can be achieved using methanol in the presence of a base.

    Formation of the Benzamide: The final step involves the coupling of the substituted benzothiazole with 3,5-dichlorobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions due to the presence of electron-withdrawing groups.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine or chlorinating agents under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Nucleophilic Substitution: Formation of substituted benzamides or benzothiazoles.

Scientific Research Applications

Antiproliferative Properties

One of the prominent applications of 3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is its antiproliferative activity against cancer cells. Research has demonstrated that derivatives of benzothiazole exhibit significant cytotoxic effects on various cancer cell lines. For instance, compounds featuring the benzothiazole moiety have been synthesized and evaluated for their ability to inhibit cell proliferation in breast cancer models. The mechanism involves inducing apoptosis and disrupting cell cycle progression, which is critical for developing new anticancer therapies .

Anti-Aggregation Activity

The compound has also shown promise in addressing protein aggregation disorders, such as Alzheimer's disease and Parkinson's disease. Studies indicate that derivatives like this compound can inhibit the aggregation of alpha-synuclein and tau proteins, which are implicated in neurodegenerative diseases. The anti-aggregation activity was assessed using the Thioflavin T fluorescence assay, revealing significant reductions in fibril formation compared to control conditions .

Structural Modifications for Enhanced Activity

Research has focused on modifying the structure of this compound to enhance its biological activity. For example, variations in substituents on the benzothiazole ring have been explored to optimize its interaction with target proteins involved in aggregation processes. Compounds with electron-withdrawing groups have shown increased efficacy against tau aggregates .

Mechanistic Insights

The mechanism of action for this compound involves binding to specific sites on proteins that are prone to aggregation. The structural characteristics of the compound allow it to stabilize non-fibrillar forms of proteins and prevent their transition into toxic aggregates. This property is particularly relevant for designing therapeutic agents aimed at neurodegenerative conditions .

Comparative Efficacy Studies

Table 1 summarizes comparative studies of this compound against other known anti-aggregation agents:

Compound NameIC50 (µM)Target ProteinReference
This compound300Alpha-synuclein
EGCG250Alpha-synucleinComparative Study
Anle138b200Tau proteinComparative Study

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Thiazole vs. Thiadiazole Derivatives

  • Compound 6 (N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide): Core Structure: Replaces the benzothiazole with a thiadiazole ring fused to an isoxazole group. Synthesis: Prepared via reaction of enaminones with hydroxylamine hydrochloride, yielding 70% . Physical Properties: Melting point (160°C) and IR C=O stretch (1606 cm⁻¹) suggest moderate stability compared to the target compound, which likely has higher thermal stability due to the nitro group’s electron-withdrawing effects.

Pyridine-Fused Derivatives

  • Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) :
    • Core Structure : Incorporates a pyridine ring, enhancing π-conjugation.
    • Synthesis : Achieved via active methylene compound reactions (80% yield), indicating efficient cyclization pathways .
    • Spectroscopy : Dual C=O stretches at 1679 and 1605 cm⁻¹, reflecting distinct electronic environments compared to the single amide C=O expected in the target compound.

Substituent Effects on Benzamide Moieties

Halogenation Patterns

  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide :
    • Substituents : Fluorine atoms at 2,4-positions vs. chlorine at 3,5-positions in the target compound.
    • Crystal Packing : Stabilized by N–H···N and C–H···F/O hydrogen bonds, suggesting similar intermolecular interactions could occur in the target compound .
    • Bioactivity : Fluorine’s electronegativity may enhance metabolic stability, whereas chlorine’s bulkiness could influence steric interactions in binding sites.

Nitro and Methoxy Functionalization

  • Synthetic Precursors in :
    • Z-3,5-Dichloro-N-(3-(4-Substitutedphenyl)-4-phenylthiazole-2(3H)-ylide)benzamide :
  • Substituents : Lacks nitro and methoxy groups but includes phenyl and substituted phenyl groups on the thiazole ring.

Key Observations :

  • Active methylene reactions (e.g., for 8a) achieve higher yields (80%) compared to S-cyclization (70% for Compound 6), suggesting route-dependent efficiency .
  • Nitro groups (as in the target compound) may lower reaction yields due to steric or electronic challenges during cyclization.

Biological Activity

3,5-Dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound characterized by its complex structure featuring a benzamide core with multiple substituents. This compound has attracted attention for its potential biological activities, particularly in medicinal chemistry, where it may serve as a pharmacophore in drug design. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H10Cl2N3O4SC_{15}H_{10}Cl_2N_3O_4S, with a molecular weight of 353.22 g/mol. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups contributes to its unique reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC15H10Cl2N3O4SC_{15}H_{10}Cl_2N_3O_4S
Molecular Weight353.22 g/mol
IUPAC NameThis compound
InChIInChI=1S/C15H10Cl2N2O2S

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors involved in various biological pathways. The nitro and methoxy substituents are believed to influence its binding affinity and specificity towards these targets.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related benzamide derivatives can inhibit the proliferation of cancer cells by targeting key signaling pathways involved in tumor growth.

A study focusing on related compounds demonstrated their effectiveness against breast cancer cell lines (MCF-7 and SK-BR-3), highlighting their potential as dual-target inhibitors for EGFR and HER-2 pathways . The results suggested that such compounds could induce apoptosis in cancer cells by promoting the release of cytochrome c and increasing reactive oxygen species (ROS) levels.

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that benzamide derivatives with structural similarities to this compound exhibited potent anti-proliferative effects against various cancer cell lines. These studies typically utilized CCK-8 assays to assess cell viability and proliferation rates .
  • Toxicity Assessments : Toxicity studies conducted on zebrafish embryos revealed low toxicity levels for certain related compounds at effective concentrations . This suggests a favorable safety profile for potential therapeutic applications.

Q & A

Basic: What are the common synthetic routes for 3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves coupling 3,5-dichlorobenzoyl chloride with a substituted 2-aminobenzothiazole derivative under basic conditions. For example, in analogous compounds, reactions are performed in solvents like DMF or pyridine at 60–80°C, with intermediates isolated via recrystallization or column chromatography . Characterization employs 1H/13C NMR to confirm amide bond formation and substituent positions, IR spectroscopy to verify carbonyl (C=O) and nitro (NO2) stretches, and mass spectrometry for molecular ion confirmation .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

  • X-ray crystallography is pivotal for resolving bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing). For example, analogous benzothiazole derivatives crystallize in triclinic or monoclinic systems with space groups like or Pn, validated via SHELX refinement .
  • Solid-state NMR and powder XRD supplement crystallographic data for polymorph identification .

Advanced: How can researchers address challenges in crystallographic refinement of this compound?

Methodological Answer:

  • Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinned crystals. SHELX’s parameterization of anisotropic displacement parameters improves accuracy for heavy atoms like chlorine .
  • For disordered nitro or methoxy groups, apply TLS (Translation-Libration-Screw) models to refine thermal motion .
  • Validate hydrogen bonding (e.g., N–H···O/F interactions) using PLATON or Mercury software .

Advanced: How to resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Conduct dose-response assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability .
  • Use structural analogs (e.g., varying nitro/methoxy substituents) to correlate activity with electronic or steric effects .
  • Perform molecular docking (e.g., with AutoDock Vina) to compare binding affinities against target enzymes (e.g., PFOR in anaerobic organisms) and validate hypotheses .

Advanced: What computational strategies are effective for studying intermolecular interactions?

Methodological Answer:

  • DFT calculations (e.g., Gaussian 09) optimize geometry and calculate electrostatic potential surfaces, identifying reactive sites like the nitro group .
  • Molecular dynamics simulations (e.g., GROMACS) model solvation effects and ligand-protein stability over time .
  • Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Cl···H interactions) from crystallographic data .

Methodological: How to optimize reaction conditions for high-yield synthesis?

Methodological Answer:

  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and enhance nucleophilicity of the amine .
  • Temperature control : Maintain 60–80°C to accelerate coupling while minimizing side reactions (e.g., hydrolysis of benzoyl chloride) .
  • Catalysis : Add triethylamine to scavenge HCl, improving reaction efficiency .

Advanced: What strategies mitigate challenges in characterizing nitro group reactivity?

Methodological Answer:

  • Cyclic voltammetry identifies reduction potentials of the nitro group, informing stability under biological conditions .
  • Time-resolved IR spectroscopy monitors nitro-to-amine conversion in real time .
  • Crystallographic disorder modeling accounts for rotational flexibility of the nitro group in the solid state .

Methodological: How to validate purity and stability for long-term storage?

Methodological Answer:

  • HPLC-PDA (Photodiode Array Detection) quantifies impurities (<1%) and detects decomposition products .
  • Thermogravimetric analysis (TGA) assesses thermal stability, ensuring no degradation below 150°C .
  • Store under inert atmosphere (N2/Ar) at –20°C in amber vials to prevent photodegradation .

Advanced: How to design experiments analyzing environmental persistence or toxicity?

Methodological Answer:

  • Soil/water microcosm studies : Track degradation kinetics via LC-MS, identifying metabolites (e.g., dechlorinated byproducts) .
  • QSAR models predict ecotoxicity using descriptors like logP and molecular polarizability .
  • Ames test evaluates mutagenic potential of nitro-containing derivatives .

Advanced: What statistical methods resolve contradictions in structure-activity relationships?

Methodological Answer:

  • Multivariate regression correlates substituent parameters (Hammett σ, π) with bioactivity .
  • Principal Component Analysis (PCA) reduces dimensionality in datasets with multiple variables (e.g., IC50, logD) .
  • Bayesian inference models uncertainty in conflicting inhibition assays .

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